molecular formula C5H12Cl2F2N2 B12453996 3,3-Difluoropiperidin-4-amine dihydrochloride

3,3-Difluoropiperidin-4-amine dihydrochloride

Cat. No.: B12453996
M. Wt: 209.06 g/mol
InChI Key: GGDPBTVBODBALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoropiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C5H12Cl2F2N2 It is a derivative of piperidine, a six-membered ring containing nitrogen The compound is characterized by the presence of two fluorine atoms at the 3-position and an amine group at the 4-position, along with two hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropiperidin-4-amine dihydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine. The process includes steps such as protection of the amine group, selective fluorination, and subsequent deprotection and purification. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce nitroso or nitro compounds .

Scientific Research Applications

3,3-Difluoropiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoropiperidin-4-amine dihydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its molecular targets .

Comparison with Similar Compounds

    3-Fluoropiperidin-4-amine: Contains only one fluorine atom, which may result in different chemical properties and reactivity.

    4-Aminopiperidine: Lacks fluorine atoms, making it less hydrophobic and potentially less bioactive.

    3,3-Difluoropyrrolidine: A smaller ring structure with similar fluorination, but different steric and electronic properties.

Uniqueness: 3,3-Difluoropiperidin-4-amine dihydrochloride is unique due to the presence of two fluorine atoms at the 3-position, which can significantly influence its chemical reactivity and biological activity. The dihydrochloride form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C5H12Cl2F2N2

Molecular Weight

209.06 g/mol

IUPAC Name

3,3-difluoropiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C5H10F2N2.2ClH/c6-5(7)3-9-2-1-4(5)8;;/h4,9H,1-3,8H2;2*1H

InChI Key

GGDPBTVBODBALP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1N)(F)F.Cl.Cl

Origin of Product

United States

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